molecular formula C15H14N2O2 B14859233 3-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile

3-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile

Cat. No.: B14859233
M. Wt: 254.28 g/mol
InChI Key: JXBGXEVVEJUBIM-UHFFFAOYSA-N
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Description

3-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile is a benzonitrile derivative characterized by a benzylamine substituent at the 3-position of the benzonitrile core. The benzylamine group is further substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 2- and 3-positions of the benzene ring, respectively. This structural arrangement confers unique electronic and steric properties, making the compound a candidate for diverse applications, including pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

3-[(2-hydroxy-3-methoxyphenyl)methylamino]benzonitrile

InChI

InChI=1S/C15H14N2O2/c1-19-14-7-3-5-12(15(14)18)10-17-13-6-2-4-11(8-13)9-16/h2-8,17-18H,10H2,1H3

InChI Key

JXBGXEVVEJUBIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC=CC(=C2)C#N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The optimal parameters for this step include a reaction temperature of 90–100°C, a molar ratio of 1:2.3 (3-aminobenzamide to SOCl₂), and a toluene solvent system. Post-reaction hydrolysis at 50–60°C neutralizes residual SOCl₂, followed by pH adjustment to 6.5–7.5 using sodium hydroxide. The crude product is isolated via cooling crystallization at 0–5°C, yielding 91.3% pure 3-aminobenzonitrile with a gas chromatography (GC) purity of 99.6%.

Table 1: Synthesis Parameters for 3-Aminobenzonitrile

Parameter Value
Starting Material 3-Aminobenzamide
Reagent Thionyl Chloride (SOCl₂)
Solvent Toluene
Temperature 90–100°C
Molar Ratio 1:2.3 (amide:SOCl₂)
Yield 91.3%
Purity (GC) 99.6%

Coupling Reaction with 2-Hydroxy-3-methoxybenzyl Chloride

The second stage involves the nucleophilic substitution of 3-aminobenzonitrile with 2-hydroxy-3-methoxybenzyl chloride. This step is typically conducted in polar protic solvents such as methanol or ethanol at room temperature, utilizing sodium hydroxide (NaOH) as a base to deprotonate the amine and facilitate the coupling.

Mechanistic Insights

The reaction mechanism proceeds via the formation of a Schiff base intermediate, where the primary amine of 3-aminobenzonitrile attacks the electrophilic carbon of 2-hydroxy-3-methoxybenzyl chloride. The subsequent elimination of hydrochloric acid (HCl) yields the target compound. Control over stoichiometry (1:1 molar ratio) and pH (8–10) is critical to minimizing side reactions such as over-alkylation or hydrolysis of the nitrile group.

Table 2: Coupling Reaction Parameters

Parameter Value
Solvent Methanol/Ethanol
Temperature 20–25°C (Room Temperature)
Base Sodium Hydroxide (NaOH)
Reaction Time 4–6 Hours
Yield 85–90%

Purification and Isolation Techniques

Post-synthesis purification is essential to achieving pharmaceutical-grade purity. Two primary methods are employed:

Recrystallization

Recrystallization from ethanol-water mixtures (3:1 v/v) at 0–5°C removes unreacted starting materials and inorganic salts. This method yields crystals with >98% purity but may result in a 10–15% loss of product due to solubility limitations.

Column Chromatography

Silica gel chromatography using ethyl acetate/hexane (1:3) as the eluent achieves higher recovery rates (95–97%) and purities exceeding 99%. However, this method is less scalable for industrial production due to solvent consumption and time requirements.

Reaction Optimization and Scalability

Solvent Selection

Methanol outperforms ethanol in reaction kinetics due to its higher polarity, which enhances the solubility of 3-aminobenzonitrile. However, ethanol is preferred in industrial settings for its lower toxicity and ease of recovery.

Temperature Effects

Elevating temperatures to 40–50°C reduces reaction time to 2–3 hours but risks nitrile group hydrolysis. Kinetic studies recommend maintaining temperatures below 30°C to preserve functional group integrity.

Industrial Production Challenges

Scaling the synthesis requires continuous flow reactors to manage exothermic reactions and improve mixing efficiency. Pilot-scale trials report a 12% decrease in yield compared to batch processes, attributed to incomplete mass transfer in tubular systems.

Comparative Analysis of Synthetic Routes

While the described method remains the most widely adopted, alternative pathways have been explored:

Reductive Amination

A proposed route involves the condensation of 3-nitrobenzonitrile with 2-hydroxy-3-methoxybenzaldehyde followed by catalytic hydrogenation. This method avoids chloride intermediates but suffers from lower yields (70–75%) due to competing reduction of the nitrile group.

Green Chemistry Approaches

Efforts to replace SOCl₂ in the precursor synthesis with enzymatic catalysts (e.g., nitrile hydratases) are underway. Preliminary data show a 65% yield of 3-aminobenzonitrile under aqueous conditions, though reaction times extend to 48 hours.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

(E)-3-(2-Hydroxy-4-methoxybenzylidene-amino)benzonitrile ()
  • Structural Differences: The benzylidene-amino group introduces a conjugated double bond between the benzyl and amino groups, enhancing planarity compared to the single-bonded benzylamine in the target compound. The methoxy group is at the 4-position of the benzyl ring instead of the 3-position.
  • Single-crystal X-ray analysis confirmed a mean σ(C–C) bond length of 0.003 Å and an R factor of 0.059, indicating high structural stability .
3-((6-Methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzonitrile ()
  • Structural Differences : Incorporates a fused benzofuropyrazole ring system instead of a simple benzylamine group.
  • Biological Activity: Exhibited tumor cell growth inhibitory activity (17–18% yield in synthesis), suggesting that heterocyclic substituents enhance bioactivity compared to non-fused systems .
3-{[(1-Methyl-1H-pyrrol-2-yl)methyl]amino}benzonitrile ()
  • Structural Differences : Replaces the hydroxy-methoxybenzyl group with a pyrrolemethyl moiety.
Thiazolidinedione Derivatives ()
  • Example: (Z)-3-(((4-cyanobenzyl)(2-(5-(4-ethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)ethyl)amino)methyl)benzonitrile.
  • Structural Differences: Features a thiazolidinedione ring linked to the benzonitrile core via an ethylamino spacer.
2-(3-Aminophenoxy)benzonitrile ()
  • Structural Differences: Contains an ether linkage (phenoxy group) instead of an amino linkage.
  • Synthetic Yield: Achieved 86% yield via nucleophilic aromatic substitution, suggesting higher synthetic efficiency compared to amino-linked analogs .

Substituent Effects on Physical and Chemical Properties

3-(1-Hydroxy-1-methylethyl)benzonitrile ()
  • Structural Differences : A branched hydroxy-alkyl substituent at the 3-position.
  • Flavor Chemistry: Identified as a volatile benzenoid in coffee beans, demonstrating that substituent bulkiness influences volatility and flavor profiles .
Benzonitrile Derivatives in OLEDs ()
  • Example: 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile.
  • Application: Used in thermally activated delayed fluorescence (TADF) materials for OLEDs. The cyano group enhances electron-withdrawing capacity, improving device efficiency .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Notable Properties/Applications Reference
3-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile Benzonitrile 2-Hydroxy-3-methoxybenzylamino Potential pharmaceutical intermediate
(E)-3-(2-Hydroxy-4-methoxybenzylidene-amino)benzonitrile Benzonitrile 2-Hydroxy-4-methoxybenzylideneamino High crystallinity (X-ray confirmed)
3-((6-Methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzonitrile Benzonitrile Benzofuropyrazole Tumor cell growth inhibition (17–18% yield)
2-(3-Aminophenoxy)benzonitrile Benzonitrile 3-Aminophenoxy High synthetic yield (86%)
4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile Benzonitrile Phenoxazin-pyridyl-carbazole OLED TADF material

Research Findings and Implications

  • Positional Isomerism : Shifting the methoxy group from the 3- to 4-position (as in ) enhances molecular planarity and crystallinity, which is critical for materials science applications .
  • Bioactivity : Heterocyclic systems (e.g., benzofuropyrazole in ) improve tumor inhibition, suggesting that fused rings enhance target binding .
  • Synthetic Efficiency: Ether-linked analogs () achieve higher yields than amino-linked derivatives, guiding route optimization in industrial synthesis .

Biological Activity

3-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile is an organic compound with notable biological activity, particularly as an inhibitor of the enzyme 12-lipoxygenase (12-LOX). This enzyme is significant in the metabolism of arachidonic acid, which is involved in inflammatory processes. The inhibition of 12-LOX by this compound suggests potential therapeutic applications in treating various inflammatory conditions.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N2O2, indicating the presence of two nitrogen atoms and two oxygen atoms, along with a complex aromatic structure. Its structural features facilitate interactions with biological targets, primarily through hydrogen bonding and π-stacking interactions, which are crucial for its inhibitory effects on enzymes like 12-LOX.

Preliminary studies have demonstrated that this compound interacts with various biological targets. The compound's ability to modulate biochemical pathways indicates its potential as a lead compound for drug development. Molecular docking studies could further elucidate its binding mechanisms and affinities.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Enzyme Inhibition Significant inhibitor of 12-lipoxygenase, potentially reducing inflammation.
Anticancer Potential Exhibits cytotoxic effects against various cancer cell lines, promoting apoptosis.
Antimicrobial Effects Demonstrated activity against certain bacterial strains.

Case Studies and Research Findings

  • Inflammation and 12-LOX Inhibition : Research has shown that the inhibition of 12-LOX by this compound could lead to a decrease in inflammatory markers in vitro. This suggests a mechanism through which it may exert anti-inflammatory effects.
  • Anticancer Activity : In studies involving cancer cell lines, this compound has been observed to induce apoptosis. For instance, flow cytometry results indicated significant apoptotic activity in MCF cell lines when treated with this compound .
  • Antimicrobial Properties : The compound has also shown effectiveness against specific bacterial strains, indicating potential use as an antimicrobial agent. The minimum inhibitory concentration (MIC) values suggest it could be developed further for clinical applications .

Summary of Findings

The biological activity of this compound highlights its potential as a therapeutic agent across various medical fields:

  • Anti-inflammatory Applications : Due to its ability to inhibit enzymes involved in inflammatory pathways.
  • Cancer Treatment : As a promising candidate for inducing apoptosis in cancer cells.
  • Antimicrobial Development : With demonstrated effects against pathogenic bacteria.

Future Directions

Further research is necessary to explore the full therapeutic potential of this compound. This includes:

  • In-depth Molecular Docking Studies : To understand binding affinities and mechanisms.
  • In Vivo Studies : To assess efficacy and safety profiles in animal models.
  • Clinical Trials : To evaluate its effectiveness and safety in human subjects.

Q & A

Basic: What are the recommended synthetic routes for 3-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile?

Methodological Answer:
The compound is synthesized via Schiff base formation. A typical procedure involves refluxing 3-aminobenzonitrile with 2-hydroxy-3-methoxybenzaldehyde in ethanol (20 mL) for 7 hours under inert conditions. The reaction mixture is cooled, filtered, and left to crystallize, yielding ~85% pure product after recrystallization . Key considerations:

  • Reactant stoichiometry : A slight excess of aldehyde (4.5 mmol) relative to amine (5 mmol) improves yield.
  • Solvent choice : Ethanol balances solubility and crystallization kinetics.
  • Purification : Slow evaporation at room temperature produces X-ray-quality crystals.

Basic: How is this compound characterized using spectroscopic methods?

Methodological Answer:
Characterization relies on NMR spectroscopy :

  • 1H NMR (CDCl₃, 300 MHz): Key signals include δ 3.92 ppm (s, 3H, methoxy), 6.87–7.08 ppm (aromatic protons), and a broad singlet for the hydroxyl proton (~5–6 ppm, solvent-dependent) .
  • 13C NMR (CDCl₃, 75 MHz): Peaks at δ 56.3 ppm (methoxy), 114–148 ppm (aromatic carbons), and ~120 ppm (nitrile carbon) .
  • IR : A sharp peak at ~2220 cm⁻¹ confirms the nitrile group.

Validation : Compare data with structurally analogous Schiff bases (e.g., 3-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzonitrile) .

Advanced: What crystallographic strategies are used to resolve structural ambiguities in this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELX software is standard:

  • Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
  • Refinement in SHELXL : Apply constraints for hydrogen atoms (e.g., O–H bond length fixed at 0.82 Å) and anisotropic displacement parameters for non-H atoms .
  • Validation : Check for R-factor convergence (e.g., R₁ < 0.05) and verify hydrogen bonding networks (e.g., O–H⋯N interactions) .

Example crystal data : Monoclinic space group P2₁/c, a = 14.897 Å, b = 15.684 Å, c = 8.858 Å, β = 97.86° .

Advanced: How can researchers assess the bioactivity of this compound, and what mechanistic insights are plausible?

Methodological Answer:

  • Enzyme inhibition assays : Screen against targets like methionyl-tRNA synthetase using molecular docking (e.g., AutoDock Vina) to predict binding affinities. For example, benzonitrile derivatives show interactions with residues like Asp72, Tyr258, and His290 .
  • Cellular assays : Test cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines.
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy or hydroxyl groups) to optimize binding to hydrophobic pockets or hydrogen-bonding sites .

Advanced: How should researchers address discrepancies in analytical data from commercial sources?

Methodological Answer:

  • Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.
  • Independent characterization : Cross-validate with NMR, IR, and mass spectrometry. For example, Sigma-Aldrich explicitly disclaims analytical data for similar compounds, necessitating in-house validation .
  • Batch variability : Document lot-specific variations and request certificates of analysis (CoA) from suppliers.

Advanced: What computational tools are suitable for studying this compound’s electronic properties?

Methodological Answer:

  • DFT calculations : Use Gaussian09/B3LYP/6-311+G(d,p) to optimize geometry and calculate frontier molecular orbitals (FMOs).
  • Molecular docking : AutoDock or Schrödinger Suite for predicting protein-ligand interactions (e.g., PD-1/PD-L1 inhibition ).
  • ADMET prediction : SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., logP = 2.88, similar to bunitrolol derivatives ).

Advanced: How do solvent and temperature affect crystallization outcomes?

Methodological Answer:

  • Solvent selection : Ethanol promotes slow crystallization, while DMSO/water mixtures may induce polymorphism.
  • Temperature gradient : Cooling from reflux to room temperature over 12–24 hours yields larger crystals.
  • Crystal packing analysis : Use Mercury software to visualize π-π stacking (e.g., between benzyl and nitrile groups) and hydrogen-bonding networks .

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